
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide is a complex organic compound that features a combination of thiophene, pyrrolidine, and propanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyrrolidine intermediates, followed by their coupling through a series of reactions such as alkylation, reduction, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiophene rings may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the alcohol group to an alkane.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide involves its interaction with specific molecular targets. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide include other thiophene and pyrrolidine derivatives. These compounds may share structural similarities but differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other compounds and potentially valuable for specialized applications.
Eigenschaften
CAS-Nummer |
35929-57-8 |
|---|---|
Molekularformel |
C16H22BrNOS2 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-methyl-3-pyrrolidin-1-yl-1,1-dithiophen-2-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NOS2.BrH/c1-13(12-17-8-2-3-9-17)16(18,14-6-4-10-19-14)15-7-5-11-20-15;/h4-7,10-11,13,18H,2-3,8-9,12H2,1H3;1H |
InChI-Schlüssel |
XGKRLWVPPVCLIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)C(C2=CC=CS2)(C3=CC=CS3)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


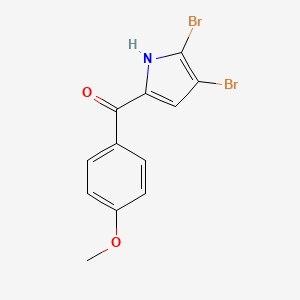
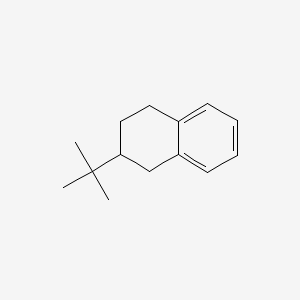
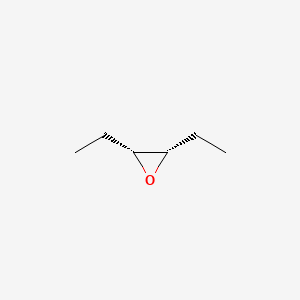
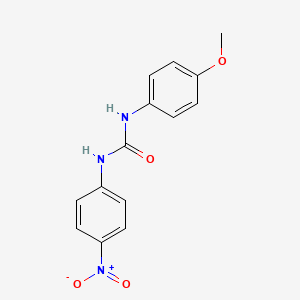
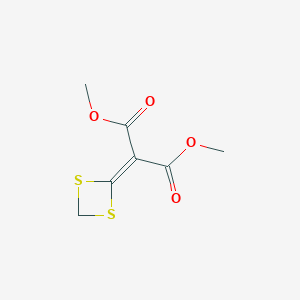
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)
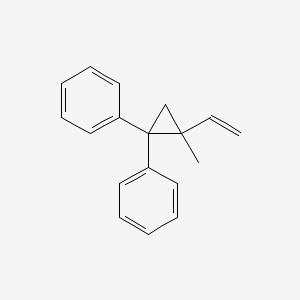
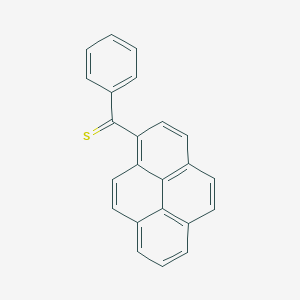
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)

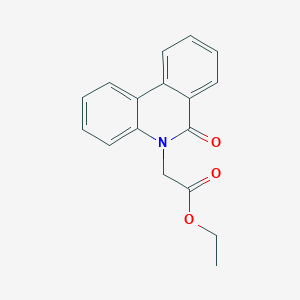
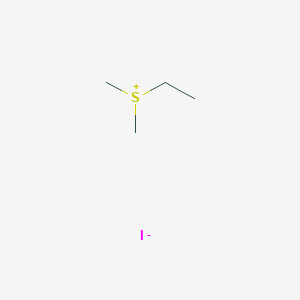

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
